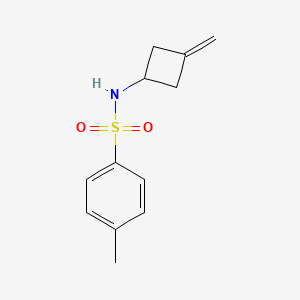
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cycloaddition reaction involving suitable precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final step involves coupling the cyclobutyl group with the benzene sulfonamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, where substituents like nitro groups can be introduced.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: Reagents such as amines or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.
科学的研究の応用
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzene ring and cyclobutyl group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.
類似化合物との比較
Similar Compounds
4-methyl-N-(cyclobutyl)benzene-1-sulfonamide: Lacks the methylidene group on the cyclobutyl ring.
N-(3-methylidenecyclobutyl)benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
4-methyl-N-(3-methylcyclobutyl)benzene-1-sulfonamide: Contains a methyl group on the cyclobutyl ring instead of a methylidene group.
Uniqueness
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is unique due to the presence of both a methyl group on the benzene ring and a methylidene group on the cyclobutyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
4-methyl-N-(3-methylidenecyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-5-12(6-4-9)16(14,15)13-11-7-10(2)8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChIキー |
LCXXACCQWZHWCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=C)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
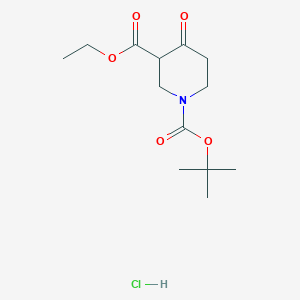

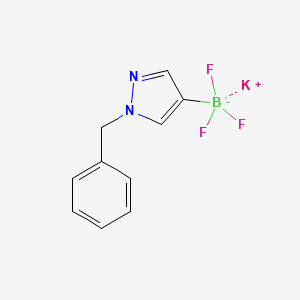
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
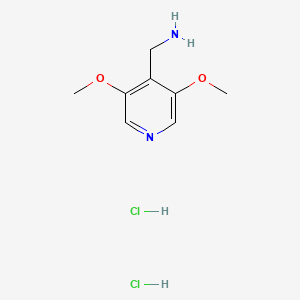
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
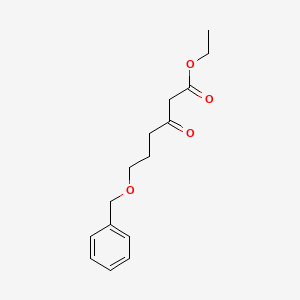
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
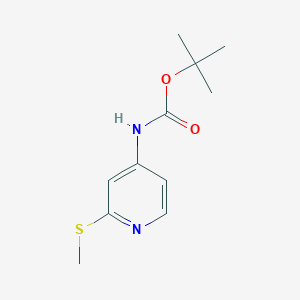

![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)

